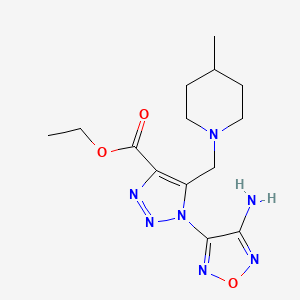
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H21N7O3 and its molecular weight is 335.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential as an anti-diabetic agent and its interactions with various biological targets.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C15H17N7O4
- Molecular Weight: 359.35 g/mol
- CAS Number: Not specified in the sources but can be derived from its chemical structure.
The compound features a unique combination of oxadiazole and triazole moieties, which are known for their biological activity. The presence of a piperidine ring further enhances its potential pharmacological properties.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an anti-diabetic agent . For instance, derivatives of oxadiazole and triazole have shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are recognized for their role in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate | 8.9 ± 0.2 | Stronger than acarbose (IC50: 610.7 µM) |
| Other DPP-IV inhibitors | Varies | Comparison with standard agents |
The compound demonstrated an IC50 value significantly lower than that of acarbose, indicating its higher potency as a DPP-IV inhibitor .
The mechanism through which this compound exerts its biological effects involves modulation of specific receptors and enzymes. For example:
- GABA Receptor Interaction: Compounds structurally related to triazoles have been shown to interact with GABA receptors, influencing neurotransmission and potentially providing neuroprotective effects .
Case Studies
In a study assessing the efficacy of various oxadiazole derivatives:
- Study Design: Researchers synthesized several derivatives and tested their activity against DPP-IV.
- Findings: The ethyl derivative exhibited notable inhibition compared to other tested compounds, suggesting that modifications to the oxadiazole and triazole structures can enhance biological activity .
Safety and Toxicology
While the biological activity is promising, safety profiles must also be considered. Preliminary assessments indicate low cytotoxicity at therapeutic concentrations; however, further studies are required to establish a comprehensive safety profile.
Eigenschaften
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O3/c1-3-23-14(22)11-10(8-20-6-4-9(2)5-7-20)21(19-16-11)13-12(15)17-24-18-13/h9H,3-8H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQYPCLYUDWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














